molecular formula C21H23N3O3 B2777007 N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide CAS No. 896381-60-5

N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide

Cat. No.: B2777007
CAS No.: 896381-60-5
M. Wt: 365.433
InChI Key: JFGVODPFURXJFW-UHFFFAOYSA-N
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Description

N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a quinazoline core, which is known for its biological activity, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Attachment of the Hexanamide Chain: The hexanamide chain is introduced via an amide coupling reaction. This can be achieved by reacting the quinazoline derivative with hexanoic acid or its activated ester in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Benzylation: The final step involves the benzylation of the amide nitrogen using benzyl bromide or benzyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the quinazoline core, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOMe) in methanol or potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF).

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activity.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, cancer cell proliferation, or microbial growth.

    Pathways Involved: It may inhibit key enzymes or modulate signaling pathways, leading to the suppression of disease-related processes.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide: Similar structure with a pentanamide chain instead of hexanamide.

    N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)butanamide: Similar structure with a butanamide chain instead of hexanamide.

Uniqueness

N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide is unique due to its specific chain length and the presence of both benzyl and quinazoline moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c25-19(22-15-16-9-3-1-4-10-16)13-5-2-8-14-24-20(26)17-11-6-7-12-18(17)23-21(24)27/h1,3-4,6-7,9-12H,2,5,8,13-15H2,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGVODPFURXJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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